molecular formula C15H20O4 B047305 Mono-2-heptyl phthalate CAS No. 129171-03-5

Mono-2-heptyl phthalate

Cat. No.: B047305
CAS No.: 129171-03-5
M. Wt: 264.32 g/mol
InChI Key: NTIWNFLUZQSLDR-UHFFFAOYSA-N
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Description

Mono-2-heptyl phthalate (MHeP) is a primary metabolite of di-(2-ethylhexyl) phthalate (DEHP), a widely used industrial plasticizer. As a key biomarker of DEHP exposure in biological monitoring studies, this compound is essential for researchers in toxicology and environmental health science. Its primary research value lies in elucidating the metabolic pathways and pharmacokinetics of DEHP, a compound of significant regulatory interest due to its potential as an endocrine disruptor. Investigations utilizing this compound focus on its role in mediating the toxicological effects associated with DEHP exposure, which may include impacts on reproductive development, liver function, and carcinogenesis. The mechanism of action is complex, with research suggesting that phthalate metabolites like MHeP can interact with various nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and steroid hormone receptors, thereby disrupting normal cellular signaling and gene expression. This high-purity reference standard is indispensable for analytical applications such as LC-MS/MS and GC-MS for the accurate quantification of phthalate exposure in urine, serum, and other biological matrices, providing critical data for risk assessment and public health studies.

Properties

CAS No.

129171-03-5

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-heptan-2-yloxycarbonylbenzoic acid

InChI

InChI=1S/C15H20O4/c1-3-4-5-8-11(2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17)

InChI Key

NTIWNFLUZQSLDR-UHFFFAOYSA-N

SMILES

CCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O

Canonical SMILES

CCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid 1-(1-Methylhexyl) Ester; 

Origin of Product

United States

Scientific Research Applications

Industrial Applications

1. Plasticizers
MHP is primarily used as a plasticizer in the production of polyvinyl chloride (PVC) and other plastics. It enhances the flexibility, durability, and workability of plastic materials, making it suitable for various applications including:

  • Children’s Products : MHP is commonly found in toys and childcare products due to its ability to improve material properties while maintaining safety standards .
  • Medical Devices : Its use in medical devices ensures that products remain flexible and functional without compromising safety .

2. Adhesives and Sealants
MHP is utilized in adhesives and sealants within the construction and automotive industries. It contributes to the performance characteristics of these products, enhancing bonding strength and flexibility .

Environmental Impact and Health Concerns

Research indicates that exposure to phthalates, including MHP, can lead to various health issues, particularly in children. Studies have linked MHP exposure to developmental and reproductive effects, as well as neurotoxicity concerns . The following table summarizes key findings related to health impacts:

StudyFindings
Buckley et al. (2020)Association between phthalate exposure and ADHD symptoms in children .
Ghassabian & Trasande (2018)Neurotoxic effects linked to thyroid hormone disruption .
Environment Canada (2020)Low potential risk to human health from medium-chain phthalates including MHP .

Case Studies

Case Study 1: ADHD Symptoms in Children
A study conducted by Buckley et al. examined the association between exposure to phthalate mixtures, including MHP, and ADHD symptoms in children diagnosed with autism spectrum disorder (ASD). The results indicated significant correlations between higher levels of phthalate metabolites and increased hyperactivity scores .

Case Study 2: Environmental Persistence
Research highlighted by Environment Canada assessed the environmental persistence of medium-chain phthalates like MHP. The findings suggested that while these compounds are released into water systems through wastewater effluents, they undergo relatively rapid biodegradation under aerobic conditions, minimizing long-term environmental impact .

Regulatory Considerations

Given the potential health risks associated with phthalates, regulatory bodies are increasingly scrutinizing their use. For instance:

  • Health Canada has evaluated the risks associated with medium-chain phthalates, concluding that current exposure levels are considered low risk for the general population .
  • Environmental Regulations emphasize monitoring and controlling the release of phthalates into the environment to mitigate potential health effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalate Metabolites

Chemical and Structural Differences

Table 1: Structural and Physicochemical Properties
Compound CAS No. Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Structural Features
MHPP 129171-03-5 C₁₅H₂₀O₄ 264.32 7-carbon (heptyl) Branched heptyl ester at C2 position
MEHP (Mono-2-ethylhexyl phthalate) 4376-20-9 C₁₆H₂₂O₄ 278.34 8-carbon (ethylhexyl) Branched ethylhexyl ester at C2 position
MNBP (Mono-n-butyl phthalate) - C₁₂H₁₄O₄ 222.24 4-carbon (butyl) Linear butyl ester
  • MHPP vs. MEHP : MEHP, a metabolite of di-2-ethylhexyl phthalate (DEHP), has a longer branched alkyl chain (8 carbons) compared to MHPP’s 7-carbon heptyl group. This structural difference influences lipid solubility, bioavailability, and metabolic pathways .
  • MHPP vs. MNBP : MNBP’s linear butyl chain results in lower molecular weight and distinct toxicokinetics, with MNBP being more rapidly excreted than MHPP .

Toxicological Profiles

Table 2: Health Outcomes Associated with Exposure
Compound Key Health Risks Population-Specific Findings
MHPP - Hyperactivity/impulsivity in children (IRR = 1.14)
- Elevated levels in ASD children linked to ADHD behaviors
Higher sensitivity in children with neurodevelopmental disorders
MEHP - Cardiovascular mortality in hemodialysis patients (HR = 2.14)
- Placental toxicity and disrupted steroidogenesis
Dose-dependent associations in chronic kidney disease cohorts
MNBP - Hyperactivity in early childhood (IRR = 1.11)
- Oxidative stress in hepatic tissues
Ubiquitous exposure across age groups
  • MEHP: Inhibits PPAR-γ signaling in placental cells, altering lipid metabolism and hormone production . MNBP: Induces ROS generation in liver cells, contributing to oxidative damage .

Exposure Levels and Biomonitoring Data

Table 3: Detection in Human Populations
Compound Median Concentration (NHANES) Limit of Detection (LOD) Cohort-Specific Findings
MHPP 5.3 ng/mL (baseline in children) 1.13 nmol/L Higher in ASD children vs. national averages
MEHP 4.4 ng/mL (NHANES) 0.97 nmol/L Elevated in hemodialysis patients (IQR: 1.2–3.8 ng/mL)
MNBP 15.6 ng/mL (NHANES) 0.5 nmol/L Widespread detection in prenatal and pediatric cohorts
  • MHPP Exposure : Detected at levels exceeding NHANES averages in community-based studies, suggesting localized contamination sources .

Critical Discussion of Comparative Data

  • Structural-Activity Relationships : Longer alkyl chains (e.g., MEHP) correlate with prolonged biological half-lives and tissue accumulation, whereas shorter chains (e.g., MNBP) are more rapidly metabolized .
  • Neurodevelopmental vs.
  • Regulatory Implications : MEHP’s well-documented risks have led to restrictions in medical devices, while MHPP’s emerging data warrant inclusion in expanded biomonitoring programs .

Preparation Methods

Industrial-Scale Production

Industrial protocols adapted from diester synthesis (e.g., bis(2-propylheptyl) phthalate) are modified to halt at the monoester stage:

  • Reaction Conditions :

    • Temperature: 130–170°C

    • Time: 20–60 minutes

    • Catalysts: None (prevents diester formation)

    • Additives: Activated carbon for decolorization.

  • Process Flow :

    • Combine phthalic anhydride and 2-heptanol (1:1 molar ratio) with activated carbon.

    • Heat to 130–170°C with stirring.

    • Neutralize residual acid using 25–30% sodium carbonate solution to achieve acid value <0.05 mg KOH/g.

    • Purify via water-assisted dealcoholysis and filtration.

Laboratory-Scale Synthesis

Lab methods emphasize precision and purity:

  • Catalytic Esterification :
    Sulfuric acid or p-toluenesulfonic acid (0.5–1% w/w) accelerates esterification under reflux.

  • Solvent-Free Systems :
    Melt-phase reactions at 150–160°C yield monoesters without solvents, simplifying purification.

Purification and Quality Control

Step Conditions Outcome
Neutralization 25–30% Na₂CO₃, 25–30°CAcid value reduction to <0.05 mg KOH/g
Dealcoholysis Water as entrainer, 180–240°C, 3–5 hrsAlcohol removal via azeotropic distillation
Filtration Activated carbon bed, 25–30°CRemoval of particulate impurities

Post-synthesis, the product is analyzed via GC-MS or LC-MS/MS to confirm purity and quantify residual reactants.

Comparative Analysis with Related Compounds

Mono-2-heptyl vs. Di-2-heptyl Phthalate

  • Synthesis Complexity : Monoesters require stricter stoichiometric control, while diesters tolerate alcohol excess.

  • Catalyst Dependency : Diester synthesis mandates titanium-based catalysts (e.g., tetrabutyl titanate), whereas monoesters form spontaneously.

Structural Analogues

  • Mono-2-pentyl phthalate : Shorter alkyl chain reduces hydrophobicity (log Kow 4.2 vs. 5.1 for mono-2-heptyl).

  • Mono-2-octyl phthalate : Higher molecular weight (292 g/mol vs. 264 g/mol) alters solubility profiles.

Environmental and Regulatory Considerations

Long-chain phthalates like this compound exhibit lower volatility (boiling point: 336–463°C) and reduced aquatic toxicity compared to short-chain variants. Regulatory frameworks, such as Canada’s Chemicals Management Plan, classify them as low-priority substances due to limited bioaccumulation potential .

Q & A

Q. What analytical methods are recommended for quantifying mono-2-heptyl phthalate in biological matrices?

To ensure accurate detection, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., carbon-13 labeled mono-2-ethylhexyl phthalate) to correct for matrix effects and ionization efficiency. Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase) to release conjugated metabolites, followed by solid-phase extraction for purification. Validation parameters (precision, accuracy, LOD/LOQ) must adhere to FDA or EPA guidelines .

Q. How can environmental contamination by this compound be minimized during laboratory experiments?

Use glassware or polypropylene containers pre-rinsed with methanol to avoid leaching from plastics. Work under controlled environments (e.g., laminar flow hoods) to reduce airborne contamination. Analytical blanks should be included in every batch to monitor background levels. Polymeric materials in lab equipment (e.g., tubing, seals) should be screened for phthalate content prior to use .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

this compound undergoes phase I oxidation (e.g., hydroxylation at the heptyl chain) and phase II glucuronidation , similar to structurally analogous phthalates like mono-2-ethylhexyl phthalate (MEHP). Enzymes such as cytochrome P450 3A4 and UDP-glucuronosyltransferases are critical. Metabolite identification requires high-resolution mass spectrometry and comparison with synthetic reference standards .

Advanced Research Questions

Q. How can conflicting epidemiological data on this compound’s endocrine-disrupting effects be resolved?

Apply cumulative risk assessment frameworks to account for co-exposure to multiple phthalates and their metabolites. Use weight-of-evidence approaches to evaluate dose-response consistency across in vitro, animal, and human studies. Adjust for confounding variables (e.g., urinary creatinine, lipid levels) and employ Bayesian statistical models to address measurement uncertainty .

Q. What experimental designs are optimal for distinguishing this compound’s direct toxicity from its metabolites?

Use comparative toxicogenomics by exposing cell lines (e.g., HepG2, HEK293) to both the parent compound and its oxidative metabolites. Pair this with knockout models (e.g., CYP3A4-deficient cells) to isolate metabolic contributions. Dose-response curves should span environmentally relevant concentrations (ng/mL to µg/mL) and include time-course analyses to capture delayed effects .

Q. How should researchers address pharmacokinetic variability in cross-species extrapolation of this compound toxicity?

Develop physiologically based pharmacokinetic (PBPK) models incorporating species-specific parameters (e.g., hepatic clearance rates, tissue partitioning coefficients). Validate models using in vivo data from rodents and non-human primates. Sensitivity analyses should identify critical parameters (e.g., renal excretion efficiency) to refine human health risk assessments .

Methodological Challenges and Solutions

Q. What strategies mitigate matrix interference in human biomonitoring studies of this compound?

Implement dilute-and-shoot protocols with enzymatic digestion to reduce matrix complexity. Use isotope dilution quantification to correct for ion suppression/enhancement. For low-abundance samples, employ microextraction by packed sorbent (MEPS) or online SPE-LC-MS/MS systems to enhance sensitivity .

Q. How can bioinformatics tools enhance mechanistic studies of this compound’s effects?

Leverage pathway enrichment analysis (e.g., KEGG, Reactome) to identify disrupted biological processes from transcriptomic data. Use molecular docking simulations to predict interactions with nuclear receptors (e.g., PPARγ, ERα). Integrate multi-omics data (metabolomics, epigenomics) via network analysis platforms like Cytoscape to uncover systemic effects .

Data Interpretation and Reporting

Q. What criteria should guide the selection of biomarkers for this compound exposure in cohort studies?

Prioritize biomarkers with high specificity (e.g., oxidized metabolites unique to heptyl-chain degradation) and temporal stability (e.g., urinary half-life >12 hours). Validate against external exposure metrics (e.g., air/water concentrations) using Spearman correlation coefficients. Report results as molar sums of parent and metabolite concentrations to reflect total exposure .

Q. How should researchers address non-monotonic dose responses (NMDRs) in phthalate toxicity studies?

Design experiments with ≥10 dose groups spanning 4–5 orders of magnitude. Use frequentist and model-averaging approaches to statistically characterize NMDRs. Report effect sizes with 95% confidence intervals and include positive controls (e.g., bisphenol A) to benchmark response patterns .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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